molecular formula C9H9N3NaO2S2 B1662875 Sulfathiazole sodium CAS No. 144-74-1

Sulfathiazole sodium

Cat. No.: B1662875
CAS No.: 144-74-1
M. Wt: 278.3 g/mol
InChI Key: RKXDGQFOLMYFFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfathiazole sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, this compound disrupts the biosynthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its depletion leads to impaired DNA synthesis and ultimately, bacterial cell death .

Pharmacokinetics

As a sulfa drug, it is known to be well-absorbed orally and widely distributed throughout the body . Its bioavailability is likely influenced by factors such as dosage form, patient characteristics, and concomitant medications.

Result of Action

The inhibition of folic acid synthesis by this compound results in the death of bacterial cells . This is because the bacteria are unable to replicate their DNA without the necessary folic acid . Therefore, this compound is effective against a wide range of gram-positive and gram-negative pathogenic microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides Additionally, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfathiazole sodium can be synthesized through the reaction of 2-aminothiazole with sulfanilamide. The reaction typically involves the use of solvents such as acetone or ethanol and requires heating to achieve a clear solution . The product is then purified through crystallization.

Industrial Production Methods

In industrial settings, this compound is produced by combining sulfanilamide with 2-aminothiazole under controlled conditions. The reaction mixture is heated, and the resulting product is purified through recrystallization. The use of solvents like acetone enhances the solubility and adsorption of the compound .

Chemical Reactions Analysis

Types of Reactions

Sulfathiazole sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite and hydrochloric acid.

    Coupling Reactions: Aniline and acidic solutions.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired outcome.

Major Products Formed

Properties

CAS No.

144-74-1

Molecular Formula

C9H9N3NaO2S2

Molecular Weight

278.3 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

InChI

InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);

InChI Key

RKXDGQFOLMYFFG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Na+]

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na]

144-74-1

Pictograms

Irritant

Related CAS

72-14-0 (Parent)

Synonyms

4-amino-N-2-thiazolyl Benzenesulfonamide
Alphadol
Benzenesulfonamide, 4 amino N 2 thiazolyl
Benzenesulfonamide, 4-amino-N-2-thiazolyl
N(1)-2-thiazolylsulfanilamide
norsulfazole
sulfathiazole
Sulfathiazole Sodium
sulfathiazole, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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